2-(Tert-butyl)-4-nitrophenol

Regulatory Science Environmental Health & Safety Chemical Procurement

2-(Tert-butyl)-4-nitrophenol (CAS 6683-81-4) is a hindered phenolic compound characterized by a tert-butyl group at the ortho position and a nitro group at the para position. It is primarily utilized as a chemical intermediate or research tool, with limited, authoritative data on its biological activity.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
CAS No. 6683-81-4
Cat. No. B1268101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Tert-butyl)-4-nitrophenol
CAS6683-81-4
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)[N+](=O)[O-])O
InChIInChI=1S/C10H13NO3/c1-10(2,3)8-6-7(11(13)14)4-5-9(8)12/h4-6,12H,1-3H3
InChIKeyWPLSSAJHDAQNCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Tert-butyl)-4-nitrophenol (CAS 6683-81-4) Procurement Guide: Physicochemical and Safety Baseline


2-(Tert-butyl)-4-nitrophenol (CAS 6683-81-4) is a hindered phenolic compound characterized by a tert-butyl group at the ortho position and a nitro group at the para position [1]. It is primarily utilized as a chemical intermediate or research tool, with limited, authoritative data on its biological activity. Unlike more common nitrophenol isomers, peer-reviewed quantitative differentiation data are scarce, making procurement decisions highly dependent on specific structural requirements rather than broad-based performance superiority [2].

Why Generic Substitution of 2-(Tert-butyl)-4-nitrophenol Fails: A Cautionary Note from Available Data


Direct substitution of 2-(tert-butyl)-4-nitrophenol with structurally similar analogs like 2-nitro-4-tert-butylphenol or 2,6-di-tert-butyl-4-nitrophenol is not supported by evidence and poses significant technical risk. While these compounds share functional groups, the critical difference in substitution pattern (ortho-tert-butyl/para-nitro vs. ortho-nitro/para-tert-butyl) leads to diverging physicochemical properties, including a documented differential safety profile [1]. Substituting compounds with non-identical GHS hazard classifications and unverified functional equivalence can invalidate experimental reproducibility, alter reaction product profiles, and introduce unforeseen handling liabilities .

Quantitative Evidence for 2-(Tert-butyl)-4-nitrophenol (CAS 6683-81-4) Differentiation


Differential Safety Signal: GHS Hazard Classification of 2-(Tert-butyl)-4-nitrophenol vs. Key Isomer

A critical differentiator for laboratory procurement is the validated safety profile, documented via regulatory hazard classifications. 2-(Tert-butyl)-4-nitrophenol is classified with GHS07 (Warning) for acute oral toxicity (H302: Harmful if swallowed) and skin/eye irritation (H315: Causes skin irritation; H319: Causes serious eye irritation) [1]. In contrast, its key isomer 2-nitro-4-tert-butylphenol (CAS 3279-07-0) is reported as having a more general 'harmful' risk phrase in some supplier documentation, without the same explicit H315/H319 codes, indicating a potentially different and not directly interchangeable safety profile for risk assessment purposes .

Regulatory Science Environmental Health & Safety Chemical Procurement

Predicted Physicochemical Divergence: Ionization Constant (pKa) Differences Between Regioisomers

The predicted pKa value for 2-(tert-butyl)-4-nitrophenol is 7.37 ± 0.14, indicating it exists as a weakly acidic phenol that is partially ionized at physiological pH [1]. For the comparator 2-nitro-4-tert-butylphenol, the predicted pKa is 3.7, placing it firmly in the more acidic, fully ionized category under similar conditions [2]. This 3.67 log unit difference (over 3 orders of magnitude) in predicted acidity is a direct result of the nitro group's position effects (para vs. ortho) on the phenolic hydroxyl, leading to vastly different speciation, solubility, and chromatographic retention behavior [3].

Physicochemical Profiling Medicinal Chemistry Chromatography

Divergent Physical State and Handling: Melting Point Comparison for Formulation Considerations

The target compound exhibits a high melting point of 138.5-139.5 °C, indicating strong crystal lattice energy at room temperature [1]. Its isomer, 2-nitro-4-tert-butylphenol, is reported as a low-melting solid or oil with a melting point of 27-29 °C . This contrast in physical form implies significantly different solid-state stability, milling behavior, and liquid handling properties. For solid-formulation or applications requiring high-temperature stability, the target compound presents a distinct advantage as a non-oily, easily handled powder [1].

Process Chemistry Formulation Science Materials Science

Evidence-Backed Application Scenarios for 2-(Tert-butyl)-4-nitrophenol (CAS 6683-81-4) Procurement


Structural Probe in Regioselective Nitration and Structure-Activity Relationship (SAR) Studies

The precise 2-tert-butyl-4-nitro substitution pattern makes this compound essential as a specific reference standard. The large pKa difference relative to alternate regioisomers (e.g., 2-nitro-4-tert-butylphenol) enables its use in SAR studies where the exact positioning of electron-withdrawing and bulky groups determines biological target engagement [1].

High-Temperature Solid-State Formulations and Polymer Additive Research

Owing to its high melting point (138.5-139.5 °C), this compound is a strong candidate for solid-formulation antioxidant research where thermal stability is paramount. The >110°C melting point advantage over the 2-nitro-4-tert-butylphenol isomer directly translates to better handling and storage stability in solid composite materials [2].

Environmentally-Tiered Laboratory Synthesis Requiring Specific GHS Risk Controls

For labs operating under strict chemical safety tiers, using 2-(tert-butyl)-4-nitrophenol with its explicit H315/H319 classifications allows for precise control banding. Substituting with an isomer lacking these harmonized codes introduces an unquantified risk of skin and eye irritation, potentially requiring costly blanketing risk assessments [3].

Technical Documentation Hub

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